Splitomicin is a natural product initially identified as an inhibitor of Sir2, a silent information regulator 2 protein found in yeast. [] It is classified as a sirtuin inhibitor, specifically targeting class III histone deacetylases (HDACs). [, , ] Splitomicin has been instrumental in investigating the biological functions of sirtuins, particularly in the context of gene silencing, cell survival, and differentiation. [, , ] Its utility as a research tool lies in its ability to selectively inhibit sirtuins, enabling researchers to dissect the roles of these enzymes in various cellular processes. [, ]
While several papers mention the use of Splitomicin analogues and derivatives, a detailed description of the synthesis methods for Splitomicin itself was not found within the provided papers. For information on the synthesis of Splitomicin analogues, refer to the work by Grozinger et al. [] and Mai et al. [].
Splitomicin exerts its effects by inhibiting the activity of sirtuins, a family of NAD+-dependent deacetylases. [, ] Although its exact mechanism of action remains incompletely understood, studies suggest that it might interfere with the binding of acetylated histone tails to the sirtuin enzyme. [] Mutations in the histone tail binding domain of Sir2 confer resistance to Splitomicin, supporting this hypothesis. []
CAS No.: 14681-59-5
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4
CAS No.: 2565-30-2